molecular formula C15H15ClN2O4S B3743909 1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B3743909
M. Wt: 354.8 g/mol
InChI Key: IHYMKHCECQMYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a sulfonylurea group attached to a 5-chloro-2-methoxyphenyl and a 4-methylphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea typically involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

5-chloro-2-methoxyaniline+4-methylbenzenesulfonyl chlorideThis compound\text{5-chloro-2-methoxyaniline} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 5-chloro-2-methoxyaniline+4-methylbenzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonylurea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylurea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets. The sulfonylurea group is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)urea: Similar structure but lacks the sulfonyl group.

    1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonamide: Similar structure but contains a sulfonamide group instead of a sulfonylurea group.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea is unique due to the presence of both the sulfonylurea group and the specific substitution pattern on the phenyl rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-10-3-6-12(7-4-10)23(20,21)18-15(19)17-13-9-11(16)5-8-14(13)22-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYMKHCECQMYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Reactant of Route 6
Reactant of Route 6
1-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.